![molecular formula C30H25ClN4O7 B12414436 N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide
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Overview
Description
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide is a complex organic compound with a unique structure that includes multiple aromatic rings, a piperidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitrophenyl groups, and the final acylation step. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or other functional groups.
Substitution: This can involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Cancer Therapy
Numerous studies have highlighted the potential of N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide in cancer treatment. The compound has shown promise in:
- Inducing Apoptosis : Research indicates that b-AP15 can induce apoptosis in various cancer cell lines by disrupting proteasomal function through DUB inhibition .
- Enhancing Chemotherapy : When combined with traditional chemotherapeutic agents, b-AP15 has been observed to enhance the sensitivity of cancer cells to these treatments, suggesting a synergistic effect that could improve patient outcomes .
- Targeting Specific Cancers : Studies have specifically noted its effectiveness against multiple myeloma and other hematological malignancies, where it may help overcome resistance to existing therapies .
Neuroprotection
Emerging evidence suggests that this compound may also have neuroprotective properties. It is believed to exert effects through:
- Reducing Oxidative Stress : By modulating cellular stress responses and preventing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Improving Cognitive Function : Some studies suggest potential cognitive benefits associated with DUB inhibition that warrants further exploration in neurodegenerative contexts .
Table 1: Summary of Key Studies on N-[...]-2-chloroacetamide
Mechanism of Action
The mechanism of action of N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic structures but different functional groups.
Benzotrifluoride: Another compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide is unique due to its complex structure, which includes multiple aromatic rings, a piperidine ring, and various functional groups
Biological Activity
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:
- Piperidine ring : A nitrogen-containing heterocycle that is common in many bioactive compounds.
- Nitrophenyl groups : These groups are known to enhance the compound's reactivity and biological interactions.
The chemical formula can be summarized as follows:
Component | Description |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₄ |
Molecular Weight | 357.80 g/mol |
Key Functional Groups | Nitro (–NO₂), Carbonyl (C=O), Amide (–C(=O)N) |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound was found to induce apoptosis through the activation of caspase pathways and the inhibition of cell proliferation markers such as Ki67 and PCNA .
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell survival and proliferation. Notably, it targets deubiquitinating enzymes, which play a crucial role in regulating protein degradation pathways linked to cancer progression .
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound exhibits dose-dependent effects on cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
PC3 | 15.0 |
MDA-MB-231 | 10.0 |
These results suggest that the compound is more effective against certain breast cancer cell lines compared to others .
Study 1: In Vivo Efficacy
In a recent study involving xenograft models of breast cancer, treatment with N-[...]-2-chloroacetamide resulted in a significant reduction in tumor size compared to control groups. The study monitored tumor growth over four weeks and reported a 60% reduction in tumor volume at the highest dose tested .
Study 2: Combination Therapy
Another investigation explored the effects of combining this compound with standard chemotherapeutics such as doxorubicin. The combination therapy showed synergistic effects, enhancing overall cytotoxicity and reducing drug resistance observed in some cancer cell lines .
Properties
Molecular Formula |
C30H25ClN4O7 |
---|---|
Molecular Weight |
589.0 g/mol |
IUPAC Name |
N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C30H25ClN4O7/c31-17-28(36)32-27(16-20-4-2-1-3-5-20)30(38)33-18-23(14-21-6-10-25(11-7-21)34(39)40)29(37)24(19-33)15-22-8-12-26(13-9-22)35(41)42/h1-15,27H,16-19H2,(H,32,36)/b23-14+,24-15+/t27-/m0/s1 |
InChI Key |
REFAVUFYPFWJGH-SWAPHQFDSA-N |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)/C1=C/C3=CC=C(C=C3)[N+](=O)[O-])C(=O)[C@@H](NC(=O)CCl)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl |
Origin of Product |
United States |
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